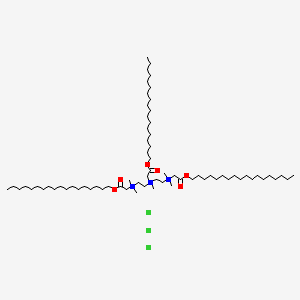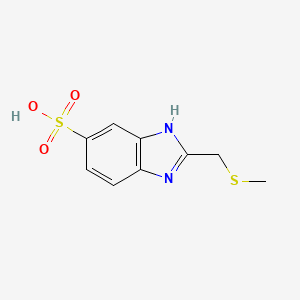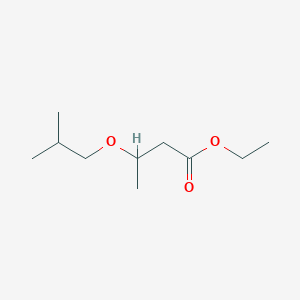
p-Fluorotripelennamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Fluorotripelennamine hydrochloride: is a derivative of tripelennamine, a first-generation antihistamine. This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which can influence its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorotripelennamine hydrochloride typically involves the introduction of a fluorine atom into the tripelennamine structure. This can be achieved through various fluorination reactions. One common method involves the reaction of tripelennamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: p-Fluorotripelennamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: p-Fluorotripelennamine hydrochloride is used as a model compound to study the effects of fluorine substitution on the pharmacological properties of antihistamines. It is also used in the synthesis of other fluorinated compounds .
Biology: In biological research, this compound is used to study its effects on histamine receptors and its potential as an antihistamine. It is also used in studies related to its metabolism and pharmacokinetics .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antihistamine and its effects on allergic reactions. It is also studied for its potential use in combination therapies .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mécanisme D'action
p-Fluorotripelennamine hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The fluorine substitution can enhance the binding affinity and selectivity of the compound for the H1 receptor .
Comparaison Avec Des Composés Similaires
Tripelennamine: The parent compound without the fluorine substitution.
Chlorpheniramine: Another first-generation antihistamine with a similar structure but different substituents.
Diphenhydramine: A widely used first-generation antihistamine with a different chemical structure.
Uniqueness: p-Fluorotripelennamine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties, such as increased binding affinity and selectivity for histamine H1 receptors. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
396-58-7 |
|---|---|
Formule moléculaire |
C16H21ClFN3 |
Poids moléculaire |
309.81 g/mol |
Nom IUPAC |
N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20FN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |
Clé InChI |
BGROZRPUWGNRTH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)


![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)




